molecular formula C15H22Cl2N2O B14650485 N-(1-(3,4-Dichlorophenyl)propyl)-2-(diethylamino)acetamide CAS No. 42176-43-2

N-(1-(3,4-Dichlorophenyl)propyl)-2-(diethylamino)acetamide

Cat. No.: B14650485
CAS No.: 42176-43-2
M. Wt: 317.3 g/mol
InChI Key: BYEXFDAOAUMJMV-UHFFFAOYSA-N
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Description

N-(1-(3,4-Dichlorophenyl)propyl)-2-(diethylamino)acetamide is a synthetic organic compound characterized by the presence of a dichlorophenyl group, a propyl chain, and a diethylaminoacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(3,4-Dichlorophenyl)propyl)-2-(diethylamino)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dichlorobenzene, propyl bromide, and diethylaminoacetic acid.

    Formation of Intermediate: The 3,4-dichlorobenzene undergoes a Friedel-Crafts alkylation with propyl bromide in the presence of a Lewis acid catalyst such as aluminum chloride to form 1-(3,4-dichlorophenyl)propane.

    Amidation Reaction: The intermediate 1-(3,4-dichlorophenyl)propane is then reacted with diethylaminoacetic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(1-(3,4-Dichlorophenyl)propyl)-2-(diethylamino)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl group, where chlorine atoms are replaced by nucleophiles such as hydroxide or amine groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution or amines in organic solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of hydroxylated or aminated derivatives.

Scientific Research Applications

N-(1-(3,4-Dichlorophenyl)propyl)-2-(diethylamino)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound is used in research to understand its effects on biological systems, including its interaction with enzymes and receptors.

    Industrial Applications: It is utilized in the production of specialty chemicals and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of N-(1-(3,4-Dichlorophenyl)propyl)-2-(diethylamino)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(3,4-Dichlorophenyl)propyl)-2-(dimethylamino)acetamide
  • N-(1-(3,4-Dichlorophenyl)propyl)-2-(diethylamino)propionamide
  • N-(1-(3,4-Dichlorophenyl)ethyl)-2-(diethylamino)acetamide

Uniqueness

N-(1-(3,4-Dichlorophenyl)propyl)-2-(diethylamino)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the dichlorophenyl group enhances its lipophilicity, while the diethylaminoacetamide moiety contributes to its potential pharmacological activity. This combination makes it a valuable compound for research and industrial applications.

Properties

CAS No.

42176-43-2

Molecular Formula

C15H22Cl2N2O

Molecular Weight

317.3 g/mol

IUPAC Name

N-[1-(3,4-dichlorophenyl)propyl]-2-(diethylamino)acetamide

InChI

InChI=1S/C15H22Cl2N2O/c1-4-14(11-7-8-12(16)13(17)9-11)18-15(20)10-19(5-2)6-3/h7-9,14H,4-6,10H2,1-3H3,(H,18,20)

InChI Key

BYEXFDAOAUMJMV-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC(=C(C=C1)Cl)Cl)NC(=O)CN(CC)CC

Origin of Product

United States

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